molecular formula C13H14N2O4 B8506030 1-[2-(3-Methoxyphenyl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 830358-48-0

1-[2-(3-Methoxyphenyl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B8506030
Key on ui cas rn: 830358-48-0
M. Wt: 262.26 g/mol
InChI Key: KBFFXDRANASBGL-UHFFFAOYSA-N
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Patent
US09255095B2

Procedure details

Sodium (236 mg, 10.2 mmol, 2 eq.) was added to degassed EtOH (18 mL), when sodium dissolved completely, ethyl malonate (1.56 mL, 10.2 mmol, 2 eq.) was added and the reaction was refluxed for 1 h. Intermediate 1 (995 mg, 5.12 mmol, 1 eq.) in EtOH (4 mL) was then added and the reaction was refluxed for 1 day. The desired intermediate 37 1-[2-(3-methoxy-phenyl)-ethyl]-pyrimidine-2,4,6-trione precipitated upon addition of 2N aqueous HCl, it was filtered and washed with H2O and finally dried.
Quantity
236 mg
Type
reactant
Reaction Step One
Quantity
1.56 mL
Type
reactant
Reaction Step Two
Quantity
995 mg
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[C:2]([O:8]CC)(=O)[CH2:3][C:4]([O-:6])=O.[CH3:11][O:12][C:13]1[CH:14]=[C:15]([CH2:19][CH2:20][NH:21][C:22]([NH2:24])=[O:23])[CH:16]=[CH:17][CH:18]=1>CCO>[CH3:11][O:12][C:13]1[CH:14]=[C:15]([CH2:19][CH2:20][N:21]2[C:2](=[O:8])[CH2:3][C:4](=[O:6])[NH:24][C:22]2=[O:23])[CH:16]=[CH:17][CH:18]=1 |^1:0|

Inputs

Step One
Name
Quantity
236 mg
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
1.56 mL
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OCC
Step Three
Name
Quantity
995 mg
Type
reactant
Smiles
COC=1C=C(C=CC1)CCNC(=O)N
Name
Quantity
4 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to degassed EtOH (18 mL), when sodium
DISSOLUTION
Type
DISSOLUTION
Details
dissolved completely
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed for 1 day
Duration
1 d
CUSTOM
Type
CUSTOM
Details
The desired intermediate 37 1-[2-(3-methoxy-phenyl)-ethyl]-pyrimidine-2,4,6-trione precipitated upon addition of 2N aqueous HCl, it
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
finally dried

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=CC1)CCN1C(NC(CC1=O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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